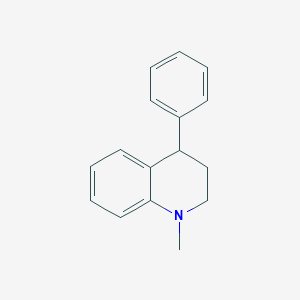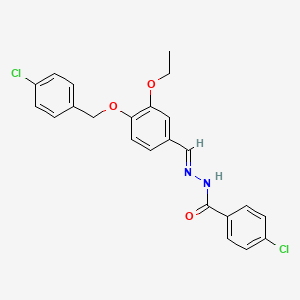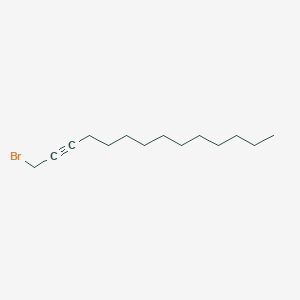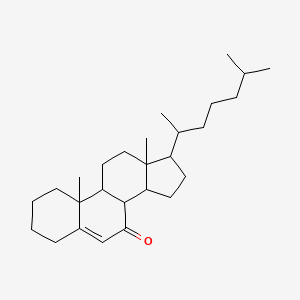
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C16H17N. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylacetaldehyde derivative reacts with an aniline derivative under acidic conditions to form the tetrahydroquinoline ring system . Another method involves the reduction of 1-methyl-4-phenylquinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 1-methyl-4-phenylquinoline, is subjected to catalytic hydrogenation in the presence of Pd/C or other suitable catalysts. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: 1-Methyl-4-phenylquinoline.
Reduction: Various substituted tetrahydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interaction with various molecular targets and pathways. In the context of neurodegenerative diseases, it is believed to interact with dopaminergic neurons, potentially inhibiting the reuptake of dopamine and providing neuroprotective effects . The exact molecular targets and pathways are still under investigation, but its structural similarity to known neurotoxins suggests it may influence mitochondrial function and oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives:
1-Methyl-4-phenylpyridinium (MPP+): A known neurotoxin used in Parkinson’s disease research.
1,2,3,4-Tetrahydroisoquinoline: Another compound with significant biological activity, particularly in neuroprotection.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
27623-83-2 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1-methyl-4-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H17N/c1-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14H,11-12H2,1H3 |
InChI-Schlüssel |
MLIIQHPUWXQPBF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)
![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)






![5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006853.png)



![[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid](/img/structure/B12006887.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)
